3-(4-bromophenyl)-N'-[(E)-(2-methyl-1H-indol-3-yl)methylidene]-1H-pyrazole-5-carbohydrazide
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Overview
Description
3-(4-bromophenyl)-N’-[(E)-(2-methyl-1H-indol-3-yl)methylidene]-1H-pyrazole-5-carbohydrazide is a complex organic compound that features a bromophenyl group, an indole moiety, and a pyrazole ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(4-bromophenyl)-N’-[(E)-(2-methyl-1H-indol-3-yl)methylidene]-1H-pyrazole-5-carbohydrazide typically involves the condensation of 3-(4-bromophenyl)-1H-pyrazole-5-carbohydrazide with 2-methyl-1H-indole-3-carbaldehyde under acidic or basic conditions. The reaction is often carried out in a solvent such as ethanol or methanol, and the mixture is refluxed for several hours to ensure complete reaction.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions to maximize yield and purity, as well as implementing purification steps such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the indole moiety, leading to the formation of various oxidized derivatives.
Reduction: Reduction reactions can target the carbonyl group in the pyrazole ring, potentially converting it to an alcohol.
Substitution: The bromophenyl group can participate in nucleophilic substitution reactions, where the bromine atom is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) can be used under acidic conditions.
Reduction: Sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are common reducing agents.
Substitution: Nucleophiles like amines or thiols can be used in the presence of a base such as sodium hydroxide (NaOH).
Major Products
Oxidation: Oxidized derivatives of the indole moiety.
Reduction: Alcohol derivatives of the pyrazole ring.
Substitution: Various substituted phenyl derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a lead compound for the development of new therapeutic agents.
Mechanism of Action
The mechanism of action of 3-(4-bromophenyl)-N’-[(E)-(2-methyl-1H-indol-3-yl)methylidene]-1H-pyrazole-5-carbohydrazide is not fully understood. it is believed to interact with various molecular targets, including enzymes and receptors, through its indole and pyrazole moieties. These interactions can modulate biological pathways, leading to the observed biological effects.
Comparison with Similar Compounds
Similar Compounds
- **4-{[(E)-(3-bromophenyl)methylidene]amino}-5-(3,4,5-trimethoxyphenyl)-4H-1,2,4-triazole-3-thiol
- **4-{[(E)-(2-bromophenyl)methylidene]amino}-5-(3,4,5-trimethoxyphenyl)-4H-1,2,4-triazole-3-thiol
Uniqueness
3-(4-bromophenyl)-N’-[(E)-(2-methyl-1H-indol-3-yl)methylidene]-1H-pyrazole-5-carbohydrazide is unique due to the presence of both an indole and a pyrazole ring in its structure. This combination of functional groups provides a distinct set of chemical and biological properties that are not commonly found in other similar compounds.
Properties
Molecular Formula |
C20H16BrN5O |
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Molecular Weight |
422.3 g/mol |
IUPAC Name |
3-(4-bromophenyl)-N-[(E)-(2-methyl-1H-indol-3-yl)methylideneamino]-1H-pyrazole-5-carboxamide |
InChI |
InChI=1S/C20H16BrN5O/c1-12-16(15-4-2-3-5-17(15)23-12)11-22-26-20(27)19-10-18(24-25-19)13-6-8-14(21)9-7-13/h2-11,23H,1H3,(H,24,25)(H,26,27)/b22-11+ |
InChI Key |
FEMONSKQPVEIAY-SSDVNMTOSA-N |
Isomeric SMILES |
CC1=C(C2=CC=CC=C2N1)/C=N/NC(=O)C3=CC(=NN3)C4=CC=C(C=C4)Br |
Canonical SMILES |
CC1=C(C2=CC=CC=C2N1)C=NNC(=O)C3=CC(=NN3)C4=CC=C(C=C4)Br |
Origin of Product |
United States |
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